BenchChemオンラインストアへようこそ!

1,3,4-Thiadiazole-2-sulfonamide

Fragment‑based drug discovery Physicochemical profiling Rule‑of‑three

1,3,4-Thiadiazole-2-sulfonamide (CAS 25182‑53‑0) is the unsubstituted parent heterocyclic sulfonamide of the 1,3,4‑thiadiazole class. With a molecular weight of 165.19 g·mol⁻¹, calculated LogP of 0.97 and polar surface area of 122.6 Ų, it is the lowest‑molecular‑weight member of this pharmacophore family, comprising a thiadiazole ring directly bearing a primary sulfonamide group at position 2 and an unsubstituted C–H at position 5.

Molecular Formula C2H3N3O2S2
Molecular Weight 165.20 g/mol
CAS No. 25182-53-0
Cat. No. B11770387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole-2-sulfonamide
CAS25182-53-0
Molecular FormulaC2H3N3O2S2
Molecular Weight165.20 g/mol
Structural Identifiers
SMILESC1=NN=C(S1)S(=O)(=O)N
InChIInChI=1S/C2H3N3O2S2/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7)
InChIKeyAXNSXSNCIZLUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Thiadiazole-2-sulfonamide (CAS 25182-53-0): Core Scaffold Procurement Guide


1,3,4-Thiadiazole-2-sulfonamide (CAS 25182‑53‑0) is the unsubstituted parent heterocyclic sulfonamide of the 1,3,4‑thiadiazole class [1]. With a molecular weight of 165.19 g·mol⁻¹, calculated LogP of 0.97 and polar surface area of 122.6 Ų, it is the lowest‑molecular‑weight member of this pharmacophore family, comprising a thiadiazole ring directly bearing a primary sulfonamide group at position 2 and an unsubstituted C–H at position 5 . The scaffold is recognised as a privileged structure for carbonic anhydrase inhibition and serves as the synthetic entry point for clinically used drugs such as acetazolamide, methazolamide and benzolamide [2].

1,3,4-Thiadiazole-2-sulfonamide (CAS 25182-53-0): Why In‑Class Analogs Cannot Substitute


The 5‑position of the 1,3,4‑thiadiazole‑2‑sulfonamide scaffold is the primary site for potency, selectivity and pharmacokinetic tuning; consequently, every substituent at this position creates a distinct chemical entity with divergent target‑engagement profiles [1]. The unsubstituted parent (CAS 25182‑53‑0) is the only congener that presents a free C–H at position 5, enabling direct electrophilic substitution or metal‑catalysed cross‑coupling without the need for protecting‑group manipulation or de‑amination steps that are obligatory with the 5‑amino analog (CAS 14949‑00‑9). Furthermore, its fragment‑like physicochemical signature (MW < 200 Da, LogP < 1) satisfies Rule‑of‑Three criteria that pre‑substituted derivatives violate, making the parent compound uniquely suited for fragment‑based lead discovery campaigns [2].

1,3,4-Thiadiazole-2-sulfonamide (CAS 25182-53-0): Quantitative Differentiation Evidence


Fragment‑Compliant Physicochemical Profile Versus 5‑Amino Congener

1,3,4‑Thiadiazole‑2‑sulfonamide (CAS 25182‑53‑0) possesses a molecular weight of 165.19 Da, a calculated LogP of 0.97 and a topological polar surface area (tPSA) of 122.6 Ų . In contrast, its closest analog, 5‑amino‑1,3,4‑thiadiazole‑2‑sulfonamide (CAS 14949‑00‑9), displays a molecular weight of 180.21 Da ( 9% higher), a LogP of 1.13 ( 0.16 log units more lipophilic) and a tPSA of 148.6 Ų ( 21% larger) . The parent compound also possesses one fewer hydrogen‑bond donor (1 vs. 2) and two fewer hydrogen‑bond acceptors (5 vs. 7), reducing desolvation penalties upon protein binding. These differences place the parent compound firmly within Rule‑of‑Three space for fragment‑based screening, whereas the 5‑amino derivative exceeds the recommended HBA ≤ 6 criterion and approaches the upper tPSA limit.

Fragment‑based drug discovery Physicochemical profiling Rule‑of‑three

Unsubstituted C‑5 Position as a Direct Synthetic Handle Versus Pre‑Substituted Analogs

1,3,4‑Thiadiazole‑2‑sulfonamide bears a free C–H at the 5‑position of the thiadiazole ring, allowing direct electrophilic halogenation, nitration or transition‑metal‑catalysed C–H activation [1]. In contrast, all pharmacologically developed congeners (e.g., acetazolamide, 5‑amino‑, 5‑ethyl‑, 5‑phenyl‑substituted derivatives) already occupy this position with a heteroatom‑ or carbon‑based substituent, necessitating either de novo ring synthesis or deprotection/re‑functionalisation sequences to introduce alternative groups. The herbicidal lead series disclosed in Canadian patent CA 1151179 specifically exploited the unsubstituted 5‑position of 1,3,4‑thiadiazole‑2‑sulfonamide to generate a library of 5‑ureido and 5‑thioureido derivatives via a single‑step reaction, demonstrating parallel chemistry divergent from the 5‑amino starting material that requires acylation or diazotisation routes [2].

Synthetic accessibility Parallel derivatisation Building‑block utility

Minimal Pharmacophoric Fragment for Zinc‑Binding in Carbonic Anhydrase

X‑ray crystallographic studies of 1,3,4‑thiadiazole‑2‑sulfonamide derivatives bound to human carbonic anhydrase II (hCA II) consistently demonstrate that the core thiadiazole‑sulfonamide fragment coordinates the active‑site Zn²⁺ ion through the deprotonated sulfonamide nitrogen, while the ring nitrogen atoms form hydrogen bonds with Thr199 and Thr200 [1]. The unsubstituted parent compound (CAS 25182‑53‑0) embodies this minimal Zn²⁺‑binding pharmacophore without additional steric bulk. In the co‑crystal structure of the 5‑amino analog (PDB: 2HNC, 1.55 Å resolution), the 5‑NH₂ group makes no direct contact with the enzyme and the binding mode of the core thiadiazole‑sulfonamide fragment is superimposable with that of acetazolamide [2]. However, the 5‑amino group introduces a permanent hydrogen‑bond donor that can impose undesired selectivity constraints, whereas the parent compound’s unsubstituted C‑5 allows systematic exploration of hydrophobic, polar and charged tails that differentially access sub‑pockets 2 and 3 of the CA active site [3].

X‑ray crystallography Pharmacophore mapping Carbonic anhydrase inhibition

Cross‑Target Scaffold Utility: Carbonic Anhydrase, Herbicidal and Antimicrobial Lead Generation

1,3,4‑Thiadiazole‑2‑sulfonamide is a versatile building block exploited in three distinct therapeutic and agrochemical areas. In carbonic anhydrase inhibition, its derivatives achieve Ki values in the nanomolar range against hCA II (e.g., 5‑amino derivative: Ki = 60 nM, stopped‑flow CO₂ hydration assay) and inhibit tumour‑associated isoforms CA IX and CA XII with low nanomolar affinity, demonstrating antitumour activity with GI₅₀ values of 0.1–30 μM across a panel of cancer cell lines [1]. In herbicidal applications, 5‑(1,3,3‑trimethylureido)‑N,N‑dimethyl‑1,3,4‑thiadiazole‑2‑sulfonamide derived directly from the parent scaffold exhibits pre‑ and post‑emergent herbicidal activity superior to analogs with fewer methyl substituents, as quantified in patent CA 1151179 [2]. In antimicrobial research, a preclinical lead series containing the 1,3,4‑thiadiazole‑2‑sulfonamide scaffold has been evaluated against vancomycin‑resistant enterococci (VRE), with certain derivatives showing MIC values of 0.007–2.0 μg mL⁻¹ for VRE strains [3]. No single pre‑substituted analog (e.g., acetazolamide, 5‑amino or 5‑ethyl derivatives) simultaneously serves all three application areas without synthetic modification.

Multi‑target lead generation Herbicide discovery Antimicrobial resistance

1,3,4-Thiadiazole-2-sulfonamide (CAS 25182-53-0): High‑Impact Procurement Scenarios


Fragment‑Based Lead Discovery (FBLD) and X‑Ray Crystallographic Screening

Research groups conducting fragment‑based screening against carbonic anhydrase isoforms or other Zn²⁺‑dependent metalloenzymes should select 1,3,4‑thiadiazole‑2‑sulfonamide as a core fragment. Its MW (165 Da), LogP (0.97) and tPSA (122.6 Ų) satisfy Rule‑of‑Three criteria, and its single H‑bond donor minimises desolvation penalties upon binding. The thiadiazole‑sulfonamide motif provides a Zn²⁺‑coordinating pharmacophore validated by multiple co‑crystal structures (e.g., PDB 2HNC, 3M1K). Fragments derived from this scaffold can be grown at the unsubstituted 5‑position to access sub‑pockets adjacent to residues 91, 121 and 131, which are highly variable across CA isoforms and enable isoform‑selective inhibitor design [1].

Parallel Medicinal Chemistry Library Synthesis

Medicinal chemistry laboratories aiming to generate diverse 5‑substituted 1,3,4‑thiadiazole‑2‑sulfonamide libraries should procure the unsubstituted parent compound rather than pre‑functionalised analogs. The free C‑5 position permits direct electrophilic substitution, halogenation or metal‑catalysed cross‑coupling in a single synthetic step, whereas the 5‑amino congener requires two additional steps (diazotisation then displacement) to install alternative functionality. Patent CA 1151179 demonstrated the feasibility of generating a library of 5‑ureido and 5‑thioureido derivatives from the parent scaffold in a single step, a workflow that cannot be replicated with pre‑substituted starting materials [2].

Agrochemical Lead Generation and Herbicide Discovery

Agrochemical discovery groups should utilise 1,3,4‑thiadiazole‑2‑sulfonamide as the starting point for herbicidal sulfonylurea or ureido‑thiadiazole lead series. The parent compound was the key intermediate in the development of the industrial herbicide 5‑(1,3,3‑trimethylureido)‑N,N‑dimethyl‑1,3,4‑thiadiazole‑2‑sulfonamide, which demonstrated pre‑ and post‑emergent activity superior to analogs with fewer methyl substituents [3]. Procuring the unsubstituted scaffold enables rapid access to this validated chemotype without competing intellectual property restrictions associated with pre‑substituted commercial herbicides.

Antimicrobial Resistance Programmes Targeting VRE and Resistant Pathogens

Institutions engaged in antimicrobial resistance research should consider the 1,3,4‑thiadiazole‑2‑sulfonamide scaffold for hit‑to‑lead programmes against vancomycin‑resistant enterococci (VRE). Preclinical leads derived from this scaffold have exhibited MIC values as low as 0.007 μg mL⁻¹ against VRE strains, and acetazolamide itself has shown efficacy in gut decolonisation from VRE [4]. The parent compound provides an unencumbered template for systematic exploration of substituent effects on antibacterial potency, mammalian cytotoxicity and pharmacokinetic properties, without the confounding influence of a pre‑existing 5‑substituent.

Quote Request

Request a Quote for 1,3,4-Thiadiazole-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.